molecular formula C13H10N4O4 B4233741 Benzyl 2-(4-cyano-3-nitropyrazol-1-yl)acetate

Benzyl 2-(4-cyano-3-nitropyrazol-1-yl)acetate

Cat. No.: B4233741
M. Wt: 286.24 g/mol
InChI Key: UDJVRNLLRYNZSH-UHFFFAOYSA-N
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Description

Benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group, a cyano group, and a nitro group attached to the pyrazole ring, along with an acetate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-cyano-3-nitropyrazol-1-yl)acetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound.

    Introduction of the cyano and nitro groups: These groups can be introduced through nitration and cyanation reactions, respectively.

    Esterification: The final step involves the esterification of the pyrazole derivative with benzyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Reduction of the nitro group: Amino derivatives.

    Reduction of the cyano group: Amine derivatives.

    Substitution of the benzyl group: Various substituted pyrazole derivatives.

Scientific Research Applications

Benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-cyano-3-nitropyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The benzyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: The parent compound with a simpler structure.

    Pyrazoline: A reduced form of pyrazole with a saturated ring.

    Pyrazolidine: Another reduced form with a fully saturated ring.

    Pyrazolone: An oxidized form with a keto group.

Uniqueness

Benzyl (4-cyano-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties. The combination of the benzyl, cyano, and nitro groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 2-(4-cyano-3-nitropyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c14-6-11-7-16(15-13(11)17(19)20)8-12(18)21-9-10-4-2-1-3-5-10/h1-5,7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJVRNLLRYNZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=C(C(=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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